![molecular formula C13H13ClF3NO4S B2509795 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 727718-06-1](/img/structure/B2509795.png)
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13ClF3NO4S and its molecular weight is 371.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycoside Formation
- Use in Glycoside Formation : This compound is instrumental in forming glycosides, as demonstrated by Crich and Smith (2001). They used 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for the conversion of thioglycosides to glycosyl triflates, which are then rapidly converted to glycosides with good yield and selectivity (Crich & Smith, 2001).
Synthesis of N-substituted Derivatives
- Synthesis of N-substituted Derivatives : Khalid et al. (2016) focused on synthesizing N-substituted derivatives of this compound, showing its utility in creating compounds with potential biological activities. They highlighted its application in forming derivatives that showed moderate to significant antibacterial activity (Khalid et al., 2016).
Anti-inflammatory Activity
- Anti-inflammatory Applications : Li et al. (2018) studied derivatives of this compound for their anti-inflammatory activities. They found that introducing N-benzenesulfonyl substituents into 3,5-bis(arylidene)-4-piperidone derivatives significantly improved their anti-inflammatory properties, particularly in inhibiting LPS-induced interleukin (IL-6) and tumour necrosis factor (TNF-α) secretion (Li, Bai, Zhang, & Hou, 2018).
Catalyst for Synthesis
- Catalytic Applications : Ghorbani‐Choghamarani and Azadi (2015) used a derivative of this compound, Piperidine-4-carboxylic acid (PPCA), as a catalyst in the synthesis of various compounds. They demonstrated that PPCA functionalized Fe3O4 nanoparticles could be used as a novel catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).
Structural and Thermal Studies
- Structural and Thermal Analysis : Karthik et al. (2021) conducted structural and thermal studies on a related compound, highlighting its stability in a certain temperature range and the importance of its crystal structure in various applications (Karthik et al., 2021).
Crystal Structure Studies
- Crystallographic Analysis : Benakaprasad et al. (2007) focused on the crystal structure of a related compound, providing valuable insights into its molecular conformation and geometrical properties (Benakaprasad et al., 2007).
Safety and Hazards
While specific safety data for this compound is not available, compounds containing a sulfonyl chloride group, like “1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid”, are typically corrosive and can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO4S/c14-10-2-1-9(13(15,16)17)7-11(10)23(21,22)18-5-3-8(4-6-18)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHMAMYBIAAUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

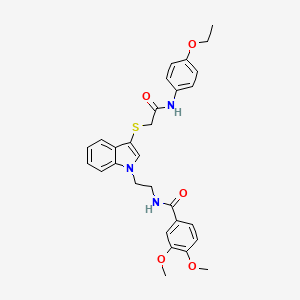
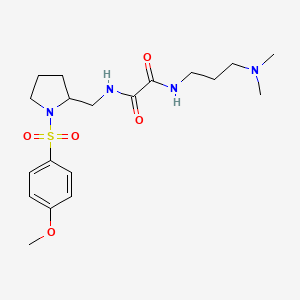
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
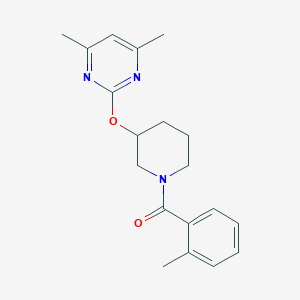
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)
![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)
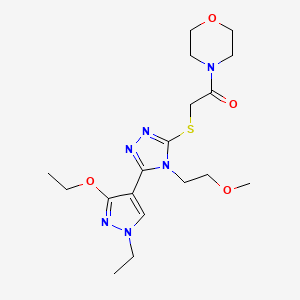
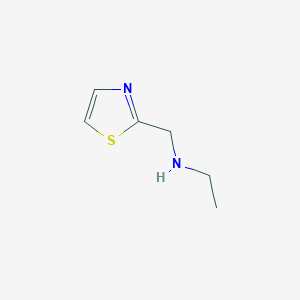
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
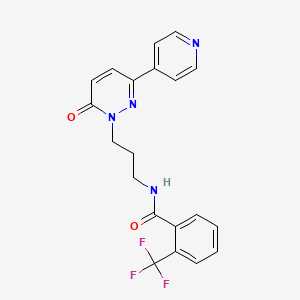
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)

